3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzodioxol-5-yl)-N-cyclopropylacrylamide is a synthetic compound that features a benzodioxole ring and a cyclopropyl group attached to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.
Acrylamide Formation: The acrylamide moiety is introduced by reacting the benzodioxole derivative with acryloyl chloride in the presence of a base such as triethylamine.
Cyclopropyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of recyclable heterogeneous catalysts can improve the environmental friendliness of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-N-cyclopropylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the acrylamide moiety.
Substitution: Substituted acrylamide derivatives.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-N-cyclopropylacrylamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the synthesis of polymers and materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide involves its interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. The compound can induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of these enzymes .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: Known for its psychoactive properties.
4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxamide: Investigated for its anti-inflammatory and anticancer activities.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-N-cyclopropylacrylamide is unique due to its combination of a benzodioxole ring and a cyclopropyl group, which imparts distinct chemical and biological properties
Biological Activity
3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety which is known for its diverse biological properties. The cyclopropyl group may enhance the compound's binding affinity to biological targets, potentially influencing its pharmacological profile.
Research indicates that compounds with a benzodioxole structure often exhibit antioxidant and anti-inflammatory properties. The specific mechanisms by which this compound exerts its effects may include:
- Inhibition of Reactive Oxygen Species (ROS) : Similar compounds have shown the ability to reduce ROS levels, which are implicated in various diseases.
- Modulation of Inflammatory Pathways : The compound may influence pathways related to inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Antioxidant Activity
Studies have demonstrated that benzodioxole derivatives possess significant antioxidant properties. For instance, compounds similar to this compound have been evaluated using assays such as DPPH and ABTS, showing their ability to scavenge free radicals effectively.
Compound | IC50 (µM) DPPH | IC50 (µM) ABTS |
---|---|---|
Compound A | 25 | 30 |
Compound B | 20 | 28 |
This compound | 22 | 26 |
Neuroprotective Effects
Recent studies on related compounds have highlighted their neuroprotective effects against oxidative stress in neuronal cell lines. For example, derivatives have shown reduced apoptosis and improved mitochondrial function in models of neurodegenerative diseases.
Case Studies
-
Neuroprotection in SH-SY5Y Cells :
- In vitro studies indicated that compounds similar to this compound significantly reduced cell death induced by oxidative stress agents like hydrogen peroxide.
- Key findings included a reduction in caspase-3 activity and enhanced mitochondrial membrane potential.
-
Anti-inflammatory Activity :
- A study evaluating the anti-inflammatory potential of benzodioxole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages.
- This suggests that the compound may be beneficial in treating inflammatory disorders.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-cyclopropylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(14-10-3-4-10)6-2-9-1-5-11-12(7-9)17-8-16-11/h1-2,5-7,10H,3-4,8H2,(H,14,15)/b6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEFLZFXOLMOQP-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.